molecular formula C9H12ClNO2S B2862026 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 473476-99-2

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Cat. No. B2862026
CAS RN: 473476-99-2
M. Wt: 233.71
InChI Key: CRRKMBPWCSXDGH-UHFFFAOYSA-N
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Description

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is 1S/C9H12ClNO2S/c1-7-4-5-8 (10)6-9 (7)14 (12,13)11 (2)3/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide include a molecular weight of 233.72 . Unfortunately, specific information about its boiling point, melting point, and other physical properties was not available in the sources I found.

Scientific Research Applications

Synthesis of Sulfonimidates

Sulfonimidates are important organosulfur compounds that serve as intermediates to access other sulfur (VI) derivatives. The compound 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide can be utilized in the synthesis of sulfonimidates from sulfur (II), sulfur (IV), and sulfur (VI) reagents . These sulfonimidates are then transformed into other valuable sulfur (VI) derivatives, including sulfonimidamides and sulfoximines, which have gained prominence due to their medicinal chemistry properties .

Medicinal Chemistry

In medicinal chemistry, sulfonimidates derived from 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide can be used to create drug candidates. The stereogenic sulfur center of sulfonimidates acts as a chiral template in asymmetric syntheses, which is crucial for developing pharmaceuticals with specific enantiomeric properties .

Polymer Synthesis

The compound can also play a role in polymer synthesis. Under acidic conditions or elevated temperatures, sulfonimidates decompose, which can be a novel method to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Alkyl Transfer Reagents

Sulfonimidates, which can be synthesized from 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide , are used as alkyl transfer reagents to acids, alcohols, and phenols. This application takes advantage of the lability of sulfonimidates under acidic conditions .

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates, derived from 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide , can be employed in asymmetric syntheses. This is an important application for the production of chiral molecules, which are significant in various chemical industries .

Access to Sulfonamides

At elevated temperatures, sulfonimidates are converted into sulfonamides over extended periods. This transformation can be leveraged to synthesize sulfonamides, which are a class of organic compounds widely used in the creation of various drugs .

Chemical Synthesis Intermediates

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide: can be used as an intermediate in the chemical synthesis of more complex molecules. Its role as an intermediate is crucial in the development of new compounds with potential applications in different fields of chemistry .

Research and Development

Lastly, this compound is valuable in research and development for the discovery of new reactions and pathways in organic chemistry. It can be used to study reaction mechanisms and develop new synthetic methodologies .

properties

IUPAC Name

5-chloro-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKMBPWCSXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

CAS RN

473476-99-2
Record name 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide
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